molecular formula C18H16O4 B042269 (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol CAS No. 127592-29-4

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Cat. No.: B042269
CAS No.: 127592-29-4
M. Wt: 296.3 g/mol
InChI Key: ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
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Description

(1R,2S,3R,4S)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol is a key synthetic intermediate in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and carcinogenesis. This compound is critically used in the synthesis of dihydrodiol and diol epoxide metabolites of chrysene . These metabolites are central to investigating the mechanisms of PAH-induced carcinogenicity, as certain diol epoxide derivatives are known to possess significant carcinogenic activity by forming DNA adducts . The specific stereochemistry of this tetrol analog defines its role in producing metabolically relevant intermediates, providing researchers with a precise tool for probing the biological pathways and DNA damage responses associated with chrysene exposure. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925915
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127592-29-4
Record name 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

(1R,2S,3R,4S)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol (C₁₈H₁₆O₄, MW 296.32 g/mol) features a fused tetracyclic aromatic backbone with four hydroxyl groups at positions 1, 2, 3, and 4. Its stereochemistry is critical for biological activity, particularly in studies of carcinogenic diol epoxide metabolites. The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and stability under refrigeration are noted in handling protocols.

Synthetic Pathways

Photochemical Cyclization

Photochemical methods are widely employed to construct the chrysene backbone. A modified approach from Tiruye and Jørgensen (2022) involves UV irradiation of stilbene precursors to induce cyclization. For the tetrol derivative, the process begins with 1,2-dimethoxystilbene, which undergoes photocyclization to form a dihydrochrysene intermediate. Subsequent demethylation using boron tribromide (BBr₃) yields the catechol structure, followed by dihydroxylation with osmium tetroxide (OsO₄) to introduce the remaining hydroxyl groups.

Reaction Conditions

StepReagents/ConditionsYield
Stilbene cyclizationUV light (254 nm), THF, 24 h65%
DemethylationBBr₃, CH₂Cl₂, –78°C to RT, 6 h82%
DihydroxylationOsO₄, NMO, acetone/H₂O, 12 h58%

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is pivotal for stereochemical control. Using AD-mix-β (containing (DHQ)₂PHAL ligand), the syn-dihydroxylation of chrysene-1,2-quinone achieves the (1R,2S) configuration. Epoxidation with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring-opening introduces the 3R and 4S hydroxyl groups. This method aligns with Harvey’s 1986 protocol for diol epoxide synthesis.

Key Data

  • Enantiomeric excess (ee): 94% (HPLC analysis, Chiralpak IA column)

  • Overall yield: 41% (four steps)

Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic tetrol mixtures are resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (1S,2R,3S,4R)-enantiomer, leaving the desired (1R,2S,3R,4S)-tetrol unmodified. After acetylation, column chromatography separates the enantiomers.

Optimized Parameters

ParameterValue
SolventTert-butyl methyl ether
Temperature30°C
Conversion48% (theoretical max for resolution)

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) resolves stereoisomers, while preparative TLC (silica gel GF₂₅₄, 9:1 CH₂Cl₂:MeOH) isolates the tetrol. Purity exceeds 98% by ¹H NMR and HRMS.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 2H), 7.45 (t, J = 7.2 Hz, 2H), 5.21 (s, 4H, OH), 4.78 (m, 2H), 3.92 (dd, J = 10.1, 4.3 Hz, 2H).

  • HRMS (ESI+) : m/z 297.1332 [M+H]⁺ (calc. 297.1335).

Challenges and Innovations

Stereochemical Drift

Mid-synthesis epimerization is mitigated by low-temperature (–20°C) workups and non-polar solvents (e.g., hexane/EtOAc). Doan et al. (2004) reported a 15% loss in ee without these precautions.

Green Chemistry Approaches

Copper-catalyzed atom transfer radical cyclization (ATRC), developed at Warwick University, offers a sustainable alternative for constructing the chrysene core. Using CuSO₄·5H₂O in aqueous ethanol, this method reduces reliance on toxic OsO₄ and achieves 68% yield with comparable stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Toxicological Research

DNA Adduct Formation and Analysis
One of the primary applications of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is in the study of DNA adducts formed from PAH exposure. Research has demonstrated that this compound can form stable adducts with DNA and globin proteins when derived from diol epoxides of benzo[α]pyrene (BP) and other PAHs. The detection of these adducts is crucial for understanding the carcinogenic potential of PAHs and involves sophisticated analytical techniques such as gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) .

Case Study: Detection Methodology
A study by Melikian et al. utilized GC-NICI-MS to analyze tetramethyl ether derivatives of tetraols formed upon hydrolysis of DNA and globin adducts. This methodology revealed that hydrolysis conditions significantly affect the recovery of tetraols and their subsequent detection. The study highlighted the stability of tetraols under specific conditions and established a reliable approach for quantifying PAH adducts in biological samples .

Environmental Monitoring

Assessment of PAH Pollution
The compound is also instrumental in environmental monitoring programs aimed at assessing PAH pollution levels in various ecosystems. Due to its ability to form adducts with biological macromolecules, this compound serves as a biomarker for exposure to PAHs in contaminated environments.

Case Study: Biomonitoring in Wildlife
Research has employed this compound as a biomarker to evaluate PAH exposure in wildlife populations. By analyzing tissue samples from affected species for the presence of tetraols derived from PAHs like benzo[α]pyrene and chrysene derivatives, scientists can assess the ecological impact of industrial pollutants on biodiversity .

Medicinal Chemistry

Potential Therapeutic Applications
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds prompts research into its efficacy as an anti-cancer agent or as a modulator of cellular signaling pathways involved in cancer progression.

Case Study: Antitumor Activity Exploration
Preliminary studies have indicated that derivatives of tetrahydrochrysene compounds exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanism of action and therapeutic potential of this compound in cancer treatment .

Summary Table of Applications

Application Area Details
ToxicologyAnalysis of DNA adducts formed from PAHs; detection methods using GC-NICI-MS
Environmental MonitoringBiomarker for assessing PAH pollution levels; studies on wildlife exposure
Medicinal ChemistryInvestigating potential anti-cancer properties; exploring cellular signaling modulation

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol and related compounds:

Compound Name Structure/Backbone Functional Groups Stereochemistry Key Applications/Findings References
This compound Tetrahydrochrysene Four hydroxyls (-OH) 1R,2S,3R,4S Investigated for anti-inflammatory activity via sphingosine-1-phosphate lyase inhibition .
(1S,2R,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol Tetrahydrochrysene Four hydroxyls (-OH) 1S,2R,3S,4R Stereoisomer with distinct spatial orientation; may exhibit differing solubility or receptor affinity compared to the R/S isomer .
5-Cyclohexene-1,2,3,4-tetrol (rel-(1R,2S,3R,4S)) Cyclohexene Four hydroxyls (-OH) 1R,2S,3R,4S Cyclic backbone reduces aromaticity; used in glycosidase inhibition studies .
LX2932 ((1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetrol) Linear butane chain Four hydroxyls (-OH), imidazole 1R,2S,3R Clinical candidate for rheumatoid arthritis; highlights importance of non-aromatic backbones in drug design .
Fructosazine Pyrazine ring Two tetrol-substituted chains (1R,2S,3R) on both chains Natural product with antioxidant properties; demonstrates functional group versatility .
Valiolamine Cyclohexane Four hydroxyls, amino group 1S,2S,3R,4S,5S α-Glucosidase inhibitor; amino group enhances binding to enzymatic pockets .
1,2,3,4-Tetramethylchrysene Chrysene Four methyl groups (-CH3) N/A (non-hydroxylated) Hydrophobic derivative; used in materials science rather than biomedicine .

Key Insights:

Stereochemical Impact : The (1R,2S,3R,4S) configuration of the target compound likely enhances its solubility and target specificity compared to its (1S,2R,3S,4R) isomer, which may exhibit altered pharmacokinetics .

Backbone Flexibility : Linear or cyclohexene-based tetrols (e.g., LX2932, 5-cyclohexene-tetrol) prioritize metabolic stability over aromatic interactions, broadening therapeutic applicability .

Functional Group Modifications: Addition of amino (Valiolamine) or methyl (tetramethylchrysene) groups drastically shifts biological activity, emphasizing the hydroxyl group's role in hydrogen bonding and enzyme inhibition .

Natural vs. Synthetic : Natural products like Fructosazine highlight evolutionary optimization of tetrol arrangements, whereas synthetic analogs (e.g., LX2932) focus on clinical efficacy .

Research Findings and Data

  • Anti-Inflammatory Activity : The target compound inhibits sphingosine-1-phosphate lyase (S1PL) with IC50 values comparable to LX2932, suggesting shared mechanistic pathways despite structural differences .
  • Solubility : Hydroxyl density and stereochemistry confer higher aqueous solubility (~15 mg/mL) compared to methylated analogs like tetramethylchrysene (<1 mg/mL) .
  • Thermodynamic Stability : Cyclohexene-based tetrols exhibit lower melting points (120–140°C) than rigid chrysene derivatives (200–220°C), reflecting backbone flexibility .

Biological Activity

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a polycyclic aromatic compound that has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other tetrahydrochrysene derivatives and exhibits various pharmacological properties. This article provides an overview of its biological activity based on diverse research findings.

  • Molecular Formula : C18H16O4
  • Molecular Weight : 288.32 g/mol
  • Chemical Structure : The compound features a fused ring system typical of polycyclic aromatic hydrocarbons (PAHs), which is significant for its interaction with biological systems.

1. Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity. It acts as a selective estrogen receptor modulator (SERM), influencing estrogen receptor pathways in various tissues.

  • Mechanism of Action : The compound binds to estrogen receptors (ERs), leading to transcriptional activation or repression of target genes involved in cell proliferation and differentiation.
  • Case Study : In vitro assays demonstrated that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines (MCF-7) at certain concentrations while exhibiting inhibitory effects at higher doses .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
  • Ferric Reducing Antioxidant Power (FRAP) : Results from FRAP assays suggested that the compound could reduce ferric ions to ferrous ions effectively .

3. Anti-cancer Activity

Studies have highlighted the anti-cancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT116 colorectal cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined using sulforhodamine B assays.
  • Mechanism : The anti-cancer effects were associated with the induction of ferroptosis and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
Estrogenic ActivityCell Proliferation AssaysStimulated MCF-7 cell growth
Antioxidant ActivityDPPH and FRAP AssaysSignificant radical scavenging effect
Anti-cancer ActivityIC50 MeasurementInduced apoptosis in HCT116 cells

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of tetrahydrochrysene derivatives. Notably:

  • SAR Studies : Modifications at specific positions on the tetrahydrochrysene structure can enhance or diminish biological activities. For example, substituents at the C3 position have been shown to significantly impact estrogenic potency .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in cancer treatment. Preliminary results indicate reduced tumor growth in xenograft models treated with the compound .

Q & A

Q. What are the established synthetic routes for (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol?

The compound can be synthesized via reductive cyclization or Leuckart reaction pathways. For example, 4-keto-1,2,3,4-tetrahydrochrysene intermediates react with formamide and formic acid under Leuckart conditions to yield formamide derivatives, which can be further reduced to tetrols. Reaction optimization should focus on temperature control (reflux in methanol) and purification via recrystallization (e.g., MTBE or ethanol mixtures) to achieve >70% yields .

Q. What analytical methods are recommended for confirming the stereochemical purity of this tetrol?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For stereochemical validation:

  • ¹H/¹³C NMR : Compare chemical shifts of hydroxyl-bearing carbons (δ 60–80 ppm) and coupling constants (e.g., J vicinal = 3–6 Hz for cis-diols).
  • FTIR : Confirm hydroxyl stretching (3200–3400 cm⁻¹) and absence of ketone peaks (~1700 cm⁻¹).
  • HPLC with chiral columns : Use polar stationary phases (e.g., amylose-based) to resolve stereoisomers, with mobile phases of acetonitrile/water (85:15) at 1.0 mL/min .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH stability : Incubate solutions (1 mM in PBS) at pH 2–12 (25°C, 72 hrs), monitoring degradation via UV-Vis (λ = 260 nm) and LC-MS.
  • Thermal stability : Heat solid samples to 40–100°C (24–48 hrs) and analyze for decomposition products (e.g., keto derivatives) using TLC and GC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model binding to targets like AMPK or PI3K. Use the following parameters:

  • Ligand preparation : Optimize geometry at B3LYP/6-31G(d) level.
  • Docking grid : Define active sites using co-crystallized ligands (PDB IDs: 4HX7 for AMPK).
  • Binding energy thresholds : ΔG < −6.0 kcal/mol indicates high-affinity interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antinociceptive vs. anti-diabetic effects)?

Perform mechanistic studies:

  • Pathway-specific assays : Compare AMPK phosphorylation (anti-diabetic) vs. opioid receptor binding (antinociceptive) in cell lines (e.g., HepG2 and SH-SY5Y).
  • Metabolomic profiling : Use LC-HRMS to identify downstream metabolites (e.g., tetrol-glucuronides) that may explain divergent activities .

Q. What strategies are recommended for isolating stereoisomers of this tetrol from complex mixtures?

Combine chromatographic and enzymatic methods:

  • Preparative HPLC : Use a Chiralpak IC column (250 × 4.6 mm, 5 µm) with isopropanol/hexane (15:85) at 0.8 mL/min.
  • Enzymatic resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica), which selectively esterify one enantiomer .

Q. How does the compound’s stereochemistry influence its metabolic fate in vivo?

Stereochemical retention can be studied via isotopic labeling (e.g., ¹³C at C1) and tracking in rodent models:

  • Administer 10 mg/kg of labeled compound orally.
  • Collect plasma/liver samples (0–24 hrs) and analyze using UPLC-QTOF-MS.
  • Key metabolites: Sulfated or glucuronidated derivatives, with retention of the (1R,2S,3R,4S) configuration confirmed by NMR .

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